SUVN-911 (Ropanicant): A Technical Guide on its Mechanism of Action in Major Depressive Disorder
SUVN-911 (Ropanicant): A Technical Guide on its Mechanism of Action in Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of Major Depressive Disorder (MDD). This technical guide provides a comprehensive overview of the core mechanism of action of SUVN-911, summarizing its pharmacological properties, preclinical efficacy, and clinical trial data. The document details the experimental methodologies employed in key studies and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Major Depressive Disorder is a complex psychiatric condition characterized by persistent low mood, anhedonia, and cognitive impairment. While existing antidepressant therapies, primarily targeting monoaminergic systems, are effective for many, a significant portion of patients exhibit inadequate response or experience dose-limiting side effects. This highlights the pressing need for novel therapeutic agents with distinct mechanisms of action. SUVN-911 (Ropanicant) represents a promising new approach by targeting the cholinergic system, specifically the α4β2 nicotinic acetylcholine receptors, which are implicated in the pathophysiology of depression.[1]
Pharmacological Profile of SUVN-911
Primary Mechanism of Action
SUVN-911 is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor.[2] This receptor is a ligand-gated ion channel expressed in various brain regions associated with mood regulation, including the prefrontal cortex, hippocampus, and amygdala. By blocking the α4β2 nAChR, SUVN-911 is hypothesized to modulate downstream signaling pathways, leading to an increase in the levels of key neurotransmitters and neurotrophic factors implicated in depression, such as serotonin (B10506) and brain-derived neurotrophic factor (BDNF).[1]
Binding Affinity and Selectivity
SUVN-911 exhibits high affinity for the α4β2 nAChR with a Ki value of 1.5 nM.[2] It demonstrates significant selectivity for the α4β2 subtype over other nAChR subtypes and a wide range of other receptors, ion channels, and enzymes, suggesting a favorable off-target profile.
Quantitative Data Summary
The following tables summarize the key quantitative data available for SUVN-911.
Table 1: In Vitro Pharmacology
| Parameter | Value | Receptor/Assay | Reference |
| Ki | 1.5 nM | α4β2 Nicotinic Acetylcholine Receptor | [2] |
Table 2: Preclinical Pharmacokinetics (Rat)
| Parameter | Dose | Value | Reference |
| Cmax | 3 mg/kg, p.o. | 685 ± 123 ng/mL | |
| Tmax | 3 mg/kg, p.o. | 0.5 h | |
| AUC(0-t) | 3 mg/kg, p.o. | 1547 ± 254 ng.h/mL | |
| Bioavailability | 3 mg/kg, p.o. | ~45% |
Table 3: Phase 2a Clinical Trial Efficacy (Change from Baseline in MADRS Score)
| Treatment Group | Mean Change at Day 7 | Mean Change at Day 14 | p-value (vs. baseline) | Reference |
| 45 mg once daily | -5.9 to -13.4 | -10.4 to -12.7 | < 0.0001 | [3][4] |
| 30 mg twice daily | -5.9 to -13.4 | -10.4 to -12.7 | < 0.0001 | [3][4] |
| 45 mg twice daily | -5.9 to -13.4 | -10.4 to -12.7 | < 0.0001 | [3][4] |
Note: The reported range for the mean change in MADRS score across different doses suggests a dose-dependent effect, though specific data for each dose group was not detailed in the available sources.
Experimental Protocols
Preclinical Efficacy Models
The Forced Swim Test is a widely used rodent behavioral assay to screen for antidepressant-like activity.[5][6][7]
-
Objective: To assess the effect of SUVN-911 on behavioral despair, a state characterized by immobility when faced with an inescapable stressor.
-
Methodology:
-
Animals: Male Wistar rats or male Swiss mice are commonly used.
-
Apparatus: A cylindrical container (typically 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: A pre-test session of 15 minutes is conducted 24 hours before the test session. During the 5-minute test session, the animal is placed in the water-filled cylinder, and the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.
-
Drug Administration: SUVN-911 or vehicle is administered orally at specified times before the test session.
-
Data Analysis: The duration of immobility is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
The Sucrose (B13894) Preference Test is a measure of anhedonia, a core symptom of depression, in rodents.[8]
-
Objective: To evaluate the ability of SUVN-911 to reverse stress-induced deficits in reward-seeking behavior.
-
Methodology:
-
Animals: Male rodents are often used and are typically subjected to a chronic mild stress paradigm to induce anhedonia.
-
Procedure: Animals are individually housed and given a choice between two bottles: one containing a 1% sucrose solution and the other containing plain water.
-
Habituation: A period of habituation to the two-bottle choice is conducted before the stress induction and drug treatment.
-
Drug Administration: SUVN-911 or vehicle is administered daily throughout the stress period.
-
Data Analysis: The volume of sucrose solution and water consumed over a 24-hour period is measured. The sucrose preference is calculated as (sucrose intake / total fluid intake) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.
-
Clinical Trial Protocol (Phase 2a)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of SUVN-911 in patients with moderate to severe MDD.[2]
-
Study Design: An open-label, multicenter study.[2]
-
Patient Population: Patients diagnosed with MDD according to DSM-5 criteria with a baseline Montgomery-Åsberg Depression Rating Scale (MADRS) score of ≥ 25.[9]
-
Treatment Arms:
-
SUVN-911 45 mg once daily
-
SUVN-911 30 mg twice daily
-
SUVN-911 45 mg twice daily[2]
-
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcome: Change from baseline in the total MADRS score at week 2.[2]
Visualizations
Proposed Signaling Pathway of SUVN-911
Caption: Proposed signaling pathway of SUVN-911 in neurons.
Experimental Workflow for Preclinical Efficacy Assessment
Caption: Workflow for key preclinical efficacy experiments.
Phase 2a Clinical Trial Design
Caption: Simplified design of the Phase 2a clinical trial.
Conclusion
SUVN-911 (Ropanicant) is a selective α4β2 nicotinic acetylcholine receptor antagonist with a novel mechanism of action for the treatment of Major Depressive Disorder. Preclinical studies have demonstrated its antidepressant-like effects, which are likely mediated by the modulation of serotonergic and neurotrophic pathways. Early clinical data from the Phase 2a trial are promising, showing a statistically significant reduction in depressive symptoms with a favorable safety profile. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of SUVN-911 as a new treatment option for patients with MDD.
References
- 1. Ropanicant (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. expresspharma.in [expresspharma.in]
- 3. Suven Life Sciences Announces Positive Topline Results from Phase-2A Proof-Of-Concept Signal Detection Open Label Study of Ropanicant (Suvn-911) for the Treatment of Moderate to Severe Major Depressive Disorder | MarketScreener [marketscreener.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. researchgate.net [researchgate.net]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
